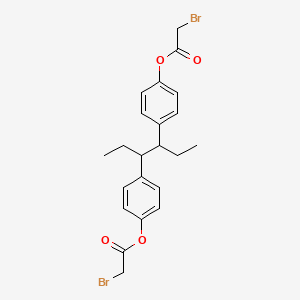
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is a complex organic compound with the molecular formula C22H24Br2O4 It is characterized by the presence of two bromoacetate groups attached to a hexane-diyl-dibenzene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) typically involves the reaction of hexane-3,4-diyldibenzene-4,1-diyl with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The bromoacetate groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Hydrolysis is carried out using aqueous acids or bases at room temperature.
Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: The major products are the substituted derivatives of hexane-3,4-diyldibenzene-4,1-diyl.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) involves the interaction of its bromoacetate groups with nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophiles such as amines or thiols to form covalent bonds. This reactivity makes the compound useful as a cross-linking agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-3,4-diyldibenzene-4,1-diyl bis(chloroacetate): Similar in structure but with chloroacetate groups instead of bromoacetate groups.
Hexane-3,4-diyldibenzene-4,1-diyl bis(acetate): Similar in structure but with acetate groups instead of bromoacetate groups.
Uniqueness
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is unique due to the presence of bromoacetate groups, which are more reactive than chloroacetate or acetate groups. This increased reactivity makes the compound more versatile in chemical synthesis and applications.
Eigenschaften
CAS-Nummer |
81916-73-6 |
|---|---|
Molekularformel |
C22H24Br2O4 |
Molekulargewicht |
512.2 g/mol |
IUPAC-Name |
[4-[4-[4-(2-bromoacetyl)oxyphenyl]hexan-3-yl]phenyl] 2-bromoacetate |
InChI |
InChI=1S/C22H24Br2O4/c1-3-19(15-5-9-17(10-6-15)27-21(25)13-23)20(4-2)16-7-11-18(12-8-16)28-22(26)14-24/h5-12,19-20H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
DYLZYDLNNJQIMD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr |
Synonyme |
is(bromoacetyl)hexestrol bisbromoacetyl hexestrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)
![2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide](/img/structure/B1220496.png)
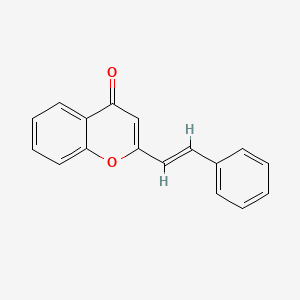

![4-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1220501.png)


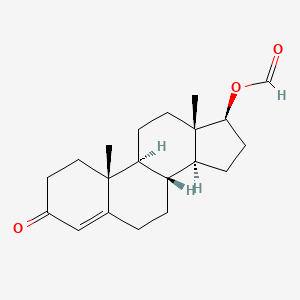
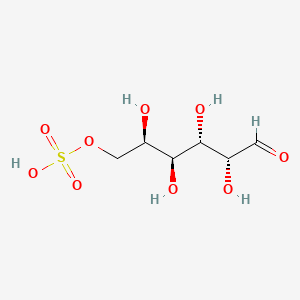
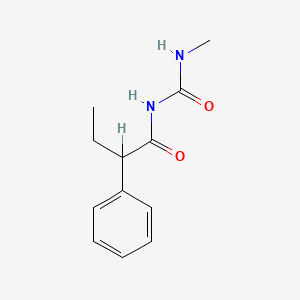
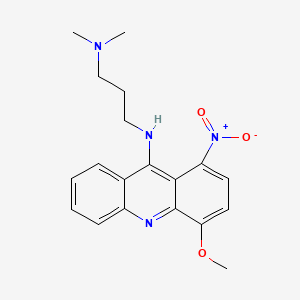
![(11S,12S,13S,16R,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1220513.png)
![Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B1220515.png)
![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
